4-(2-Ethyl-1,3-thiazol-4-yl)aniline
Description
4-(2-Ethyl-1,3-thiazol-4-yl)aniline is a heterocyclic aromatic compound featuring a thiazole ring substituted with an ethyl group at position 2 and an aniline moiety at position 4. Its molecular formula is C₁₁H₁₁N₂S, with a molecular weight of 203.28 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of antiviral and anticancer agents . Its structural versatility allows for functionalization at both the thiazole and aniline groups, making it a valuable building block in drug discovery pipelines .
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-(2-ethyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C11H12N2S/c1-2-11-13-10(7-14-11)8-3-5-9(12)6-4-8/h3-7H,2,12H2,1H3 |
InChI Key |
IISMBHIPBXIJIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 4-(2-Ethyl-1,3-thiazol-4-yl)aniline, emphasizing differences in substituents, physicochemical properties, and applications:
Key Observations:
The 4-chlorophenyl substituent (Compound 3) introduces halogen-driven electronic effects, favoring interactions in hydrophobic binding pockets .
Solubility Trends :
- Polar substituents (e.g., morpholinyl in Compound 5) improve solubility in polar solvents, critical for aqueous-phase reactions .
- The dihydrochloride salt of the methyl analog (Compound 2) demonstrates enhanced aqueous solubility, a common strategy for improving drug bioavailability .
Applications in Drug Development :
- Thiazole-aniline derivatives are frequently implicated as pharmaceutical impurities (e.g., Impurity-I and Impurity-L in ), underscoring their role as intermediates in complex syntheses .
- The morpholinyl derivative (Compound 5) is explored in kinase inhibitor research due to its ability to modulate enzyme active sites .
Structural Isomerism :
- Compound 4 (4-(Thiazol-2-yl)aniline ) is a positional isomer of the target compound. The shift of the thiazole linkage from position 4 to 2 alters conjugation and electronic distribution, impacting UV-Vis absorption and reactivity .
Research Findings and Industrial Relevance
- Synthetic Utility: Derivatives like this compound are pivotal in synthesizing biaryl systems via Suzuki-Miyaura couplings, leveraging the aniline’s amino group for further functionalization .
- Biological Activity : Ethyl-substituted thiazoles exhibit improved metabolic stability over methyl analogs in preclinical studies, attributed to reduced oxidative degradation .
- Regulatory Considerations : The presence of thiazole-aniline motifs in drug impurities () necessitates stringent analytical validation, often employing techniques like HPLC and mass spectrometry .
Preparation Methods
Coupling of 2-Ethyl-1,3-thiazole with Aniline Derivatives
A direct approach involves the reaction of 2-ethyl-1,3-thiazole or its functionalized derivatives with aniline under controlled conditions. This often requires:
- Use of a base such as sodium hydride (NaH) or triethylamine to activate nucleophiles.
- Solvents like dimethylformamide (DMF) or ethanol.
- Heating under reflux to promote substitution or coupling.
This method is analogous to the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline, where the thiazole ring is introduced at the para position of aniline.
Thiourea-Based Cyclization
Another widely used method for thiazole ring formation involves:
- Reaction of thiourea with an α-haloester or α-haloketone bearing the ethyl substituent.
- Cyclization under reflux in ethanol or 2-propanol at temperatures around 80°C.
- Careful pH control (pH 6–7) to avoid side products such as sulfonic acid derivatives.
This approach yields the 1,3-thiazole ring with the ethyl group at the 2-position, which can then be functionalized or coupled with aniline.
Catalytic Cyclization Using Coupling Agents
- Use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitates amide bond formation between carboxylic acid derivatives of thiazole and aniline.
- Reaction typically carried out in ethanol under reflux.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve high purity (up to 95%).
Industrial and One-Pot Synthesis Methods
- Continuous flow synthesis allows for efficient scale-up, maintaining optimal temperature and reaction times to maximize yield and minimize by-products.
- Use of amine-borane complexes (e.g., N,N-diethylaniline borane) as reducing agents in one-pot reactions to prepare intermediates related to thiazole-aniline compounds.
- The process avoids drastic temperature changes and toxic reagents, facilitating pharmaceutical-grade product preparation.
Comparative Data Table of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Challenges/Notes |
|---|---|---|---|---|
| Coupling of 2-ethylthiazole with aniline | NaH base, DMF solvent, reflux | ~65-75 | ~90-95 | Removal of unreacted aniline, side reactions possible |
| Thiourea-based cyclization | Thiourea + α-haloester, ethanol, reflux at 80°C, pH 6-7 | ~60-70 | ~85-90 | By-product formation (sulfonic acids) |
| Catalytic cyclization with HATU | HATU coupling agent, ethanol, reflux | 70-75 | 95 | Requires chromatographic purification |
| Industrial continuous flow | Amine-borane complexes, controlled temperature | >75 | >95 | Requires specialized equipment |
Research Findings and Notes
- The presence of the ethyl group at the 2-position of the thiazole ring influences reactivity and steric factors during coupling, requiring optimization of reaction conditions compared to methyl-substituted analogs.
- Purification steps such as column chromatography are critical to remove unreacted aniline and side products, especially for catalytic cyclization methods.
- Industrial methods emphasize green chemistry principles , using less toxic reagents and minimizing energy consumption by avoiding large temperature swings.
- Analytical techniques such as NMR spectroscopy and HPLC are used to confirm structure and purity post-synthesis.
Q & A
Q. What are the established synthetic routes for 4-(2-Ethyl-1,3-thiazol-4-yl)aniline, and how can reaction parameters be optimized?
The synthesis typically involves cyclocondensation of 4-nitroaniline derivatives with ethyl-substituted thiazole precursors. For analogous compounds like 4-(1H-Tetrazol-1-yl)aniline, sodium azide and catalysts (e.g., ZnCl₂) are used under reflux in DMF (60–80°C, 12–24 hours) to form heterocyclic rings . Optimization includes:
- Catalyst screening : Transition metals (e.g., CuI) improve cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity, confirmed by HPLC .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key methods include:
- ¹H/¹³C NMR : Distinct peaks for ethyl (δ 1.35 ppm, triplet) and thiazole protons (δ 8.25 ppm, singlet) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 234.08 (calculated 233.07 for C₁₁H₁₁N₃S) .
- X-ray Crystallography : SHELX software resolves crystal structures, though challenges like twinning require low-temperature (100 K) data collection with Mo-Kα radiation .
Q. How is preliminary biological activity screening conducted for this compound?
Standard protocols include:
- Antimicrobial assays : Disk diffusion against E. coli and S. aureus (MIC values reported for analogs: 8–32 µg/mL) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ comparisons to controls like 4-(Benzo[d]oxazol-2-yl)aniline (IC₅₀: 15–50 µM) .
Advanced Research Questions
Q. How do steric and electronic effects of the ethyl-thiazole moiety influence structure-activity relationships (SAR)?
- Steric effects : Bulkier substituents (e.g., isopropyl) reduce binding to flat enzymatic pockets, as seen in analogs like 2-(Isopropylthio)aniline .
- Electronic effects : Ethyl’s electron-donating nature stabilizes π-π interactions in kinase active sites. DFT calculations (B3LYP/6-31G*) show HOMO localization on the thiazole ring, enhancing electrophilic reactivity .
Q. What strategies resolve contradictions in reported cytotoxicity data across studies?
Discrepancies often arise from:
- Impurity profiles : By-products like Impurity-I () can skew bioactivity. HPLC-PDA (C18 column, acetonitrile/water gradient) ensures >99% purity .
- Assay variability : Standardize cell culture conditions (e.g., serum concentration, exposure time) and include positive controls (e.g., doxorubicin) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- ADMET prediction : SwissADME estimates moderate solubility (LogP: 2.8) and CYP450 inhibition risk.
- Molecular docking : AutoDock Vina simulates binding to EGFR (PDB: 1M17), showing hydrogen bonds between the aniline NH₂ and Thr766 .
Q. What advanced analytical methods characterize degradation products under stress conditions?
- Forced degradation studies : Expose to acid (0.1M HCl), base (0.1M NaOH), and UV light.
- LC-MS/MS : Identifies major degradants (e.g., hydrolyzed thiazole rings) using Q-TOF instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
